7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC20391785
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8F3NO2 |
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Molecular Weight | 255.19 g/mol |
IUPAC Name | 7-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
Standard InChI | InChI=1S/C12H8F3NO2/c1-17-9-3-2-7-4-8(6-16)11(12(13,14)15)18-10(7)5-9/h2-5,11H,1H3 |
Standard InChI Key | RJNJVJYMCWRMAQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(O2)C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 7-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is C<sub>12</sub>H<sub>8</sub>F<sub>3</sub>NO<sub>2</sub>, with a molecular weight of 255.2 g/mol . Its structure comprises a benzopyran (chromene) backbone, where the oxygen atom bridges positions 1 and 2. Key substituents include:
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Methoxy group (-OCH<sub>3</sub>): Positioned at carbon 7, this group enhances solubility in polar solvents and influences electronic distribution across the aromatic system.
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Trifluoromethyl group (-CF<sub>3</sub>): Located at carbon 2, this electron-withdrawing group increases metabolic stability and lipophilicity, favoring membrane permeability.
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Carbonitrile group (-CN): At carbon 3, this moiety contributes to hydrogen-bonding interactions with biological targets and modulates reactivity in synthetic modifications .
The compound’s IUPAC name is 3-cyano-7-methoxy-2-(trifluoromethyl)-2H-chromene, reflecting its substitution pattern and heterocyclic framework .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 7-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile likely follows methodologies established for analogous chromene derivatives. A representative pathway involves:
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Core Chromene Formation: Condensation of substituted salicylaldehydes with trifluoromethylated enol ethers or ketones under acid catalysis to construct the 2H-chromene backbone .
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Nitrile Installation: Introduction of the carbonitrile group via cyanation reactions, such as nucleophilic displacement of a halogen (e.g., bromine or iodine) at position 3 using copper(I) cyanide (CuCN) or palladium-catalyzed cross-coupling .
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Methoxy Functionalization: Etherification at position 7 using methylating agents (e.g., dimethyl sulfate) in the presence of a base .
Structural Modifications
Modifications to the chromene scaffold, particularly at position 6, have been explored to enhance receptor affinity and selectivity. For instance:
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Alkyne Substitutions: Sonogashira coupling at position 6 with terminal alkynes improves P2Y<sub>6</sub>R antagonism, as seen in analogues like MRS4695 (IC<sub>50</sub> = 0.785 µM) .
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Carboxylic Acid Derivatives: Hydrolysis of ester groups at position 3 (e.g., compound 27) reduces activity, underscoring the importance of the nitrile group for target engagement .
Physicochemical and Pharmacokinetic Properties
Key Properties
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 255.2 g/mol | |
XLogP<sub>3</sub> | ~3.3 (estimated) | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 5 | |
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
The trifluoromethyl and nitrile groups confer moderate lipophilicity (XLogP<sub>3</sub> ≈ 3.3), balancing membrane permeability and metabolic stability . The absence of hydrogen bond donors suggests favorable oral bioavailability, while the methoxy group may mitigate excessive hydrophobicity .
Stability Profile
Chromene derivatives with electron-withdrawing substituents, such as -CF<sub>3</sub> and -CN, exhibit stability under physiological conditions. For example, the analogue MRS4695 (7-trimethylsilylethynyl derivative) showed no degradation when incubated with nucleophiles like 2-phenylethanethiol .
Biological Activity and Mechanistic Insights
Selectivity Profiling
Chromene-based antagonists typically show selectivity over other P2Y receptors (P2Y<sub>1</sub>, P2Y<sub>2</sub>, P2Y<sub>4</sub>). For instance, the parent compound 3 (TIM-38) displayed no activity against P2Y<sub>1</sub>R, P2Y<sub>2</sub>R, or P2Y<sub>4</sub>R at 30 µM .
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